molecular formula C9H14N4 B14864869 (2-(Pyrrolidin-1-YL)pyrimidin-5-YL)methanamine CAS No. 941717-03-9

(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)methanamine

Cat. No.: B14864869
CAS No.: 941717-03-9
M. Wt: 178.23 g/mol
InChI Key: OMDSJLYCWZSWPD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Pyrrolidin-1-ylpyrimidin-5-yl)methanamine typically involves the construction of the pyrrolidine and pyrimidine rings followed by their functionalization. One common method involves the reaction of pyrrolidine with pyrimidine derivatives under specific conditions to form the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2-Pyrrolidin-1-ylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Pyrrolidin-1-ylpyrimidin-5-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Pyrrolidin-1-ylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the pyrimidine ring can interact with active sites or binding pockets . These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

1-(2-Pyrrolidin-1-ylpyrimidin-5-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of 1-(2-Pyrrolidin-1-ylpyrimidin-5-yl)methanamine lies in its combined pyrrolidine and pyrimidine rings, which provide a versatile scaffold for designing compounds with diverse biological activities.

Properties

CAS No.

941717-03-9

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

(2-pyrrolidin-1-ylpyrimidin-5-yl)methanamine

InChI

InChI=1S/C9H14N4/c10-5-8-6-11-9(12-7-8)13-3-1-2-4-13/h6-7H,1-5,10H2

InChI Key

OMDSJLYCWZSWPD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)CN

Origin of Product

United States

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